molecular formula C21H19N3O2S B302592 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-naphthalenesulfonohydrazide

N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-naphthalenesulfonohydrazide

Cat. No. B302592
M. Wt: 377.5 g/mol
InChI Key: NDQDBZYLEBOWFG-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-naphthalenesulfonohydrazide, commonly known as DIM-NH2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by researchers in 2006 and has since been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of DIM-NH2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. Studies have suggested that the compound may inhibit the PI3K/Akt/mTOR pathway, which is known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that DIM-NH2 has various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In addition, DIM-NH2 has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DIM-NH2 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. In addition, the compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. One limitation of using DIM-NH2 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on DIM-NH2. One area of research is investigating its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is investigating its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of DIM-NH2 and its effects on various signaling pathways.

Synthesis Methods

The synthesis of DIM-NH2 involves the reaction of 1,2-dimethylindole-3-carbaldehyde with 2-naphthalenesulfonylhydrazide in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is reported to be around 50%.

Scientific Research Applications

DIM-NH2 has been shown to have potential therapeutic applications in various fields of research. In cancer research, the compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-naphthalenesulfonohydrazide

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-15-20(19-9-5-6-10-21(19)24(15)2)14-22-23-27(25,26)18-12-11-16-7-3-4-8-17(16)13-18/h3-14,23H,1-2H3/b22-14+

InChI Key

NDQDBZYLEBOWFG-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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